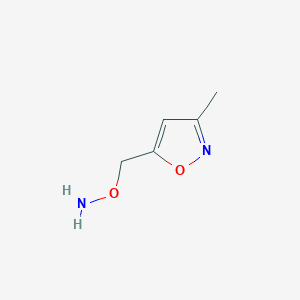
4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine
Übersicht
Beschreibung
“4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine” is a chemical compound with the CAS Number: 23974-93-8 and Linear Formula: C18H13N5 . It has a molecular weight of 299.33 . The IUPAC name for this compound is 4-[2,5-di(4-pyridinyl)-1H-imidazol-4-yl]pyridine .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 558.9±50.0 °C at 760 mmHg, and a flash point of 258.6±23.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP value is 2.78 .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks
4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) has been utilized in the preparation of various metal–organic frameworks (MOFs). These MOFs exhibit diverse structural properties and luminescent characteristics due to different synthetic conditions and metal ions involved. The unique binding modes of Htpim within these structures contribute to the formation of distinct network structures, which have potential applications in material science and luminescent materials (Wang et al., 2015).
Photographic Applications
A derivative of this compound, namely 4,5-epidioxide of 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)imidazole, has been observed to undergo various reactions like isomerisation, reduction, and degradation. These reactions lead to the formation of compounds that could have applications in photography, particularly as photosensitive compounds (Rio & Serkiz, 1975).
Synthesis of Trisubstituted Imidazoles
The imidazole ring system, including this compound, plays a crucial role in synthesizing pharmacologically active compounds. These compounds have varied applications ranging from antifungals and proton pump inhibitors to fluorescent materials and ionic solvents. The synthesis methods for these imidazoles are of significant interest in the field of medicinal and polymer chemistry (Khalifeh & Niknam, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used as a ligand in the synthesis of metal-organic frameworks (mofs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The mode of action of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine is primarily through its role as a ligand in the formation of MOFs . As a ligand, it binds to metal ions, facilitating the formation of the complex structures that characterize MOFs. The exact nature of these interactions and the resulting changes would depend on the specific metal ions and the conditions under which the MOF is synthesized.
Result of Action
Its primary known function is as a ligand in the synthesis of MOFs, contributing to the formation of these complex structures .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine as a ligand in MOF synthesis can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific metal ions used in the MOF synthesis .
Eigenschaften
IUPAC Name |
4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAHXHOXMAHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)











